5-(3-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine
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Overview
Description
5-(3-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that features a fused ring system combining a triazole and a pyrimidine ring with a thiophene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyrimidine core . This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the microwave-assisted synthesis suggests potential for industrial application. The use of microwave irradiation can significantly reduce reaction times and improve yields, making it a viable option for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole and pyrimidine rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole and pyrimidine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(3-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of 5-(3-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridines: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
[1,2,4]Triazolo[4,3-a]pyrazines: Contain a pyrazine ring instead of a pyrimidine ring.
[1,2,4]Triazolo[1,5-c]pyrimidines: Differ in the position of the nitrogen atoms within the fused ring system.
Uniqueness
5-(3-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical modifications. This makes it a valuable scaffold for the development of new compounds with tailored biological activities.
Properties
Molecular Formula |
C9H6N4S |
---|---|
Molecular Weight |
202.24 g/mol |
IUPAC Name |
5-thiophen-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C9H6N4S/c1-3-10-9-12-11-6-13(9)8(1)7-2-4-14-5-7/h1-6H |
InChI Key |
BHWICVJWWOJDAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC=NC3=NN=CN23 |
Origin of Product |
United States |
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